N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Overview
Description
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can engage in electrophilic and nucleophilic substitutions, affecting enzyme function . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated thiazole derivatives or thiazole derivatives with various substituents.
Scientific Research Applications
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3-thiazol-2-yl)acetamide
- N-(5-Methyl-1,3-thiazol-2-yl)benzamide
- N-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity compared to other thiazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBVKLBDSCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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